molecular formula C12H7ClN4OS B14194624 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 873000-20-5

2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14194624
CAS No.: 873000-20-5
M. Wt: 290.73 g/mol
InChI Key: TUNAJXXCCBEPLH-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of thiazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a hydrazinylidene group attached to a chlorinated cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound’s structure allows it to interact with multiple receptor targets, enhancing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a thiazolo[3,4-b]pyridine core with a hydrazinylidene group and a chlorinated cyclohexadienone moiety

Properties

CAS No.

873000-20-5

Molecular Formula

C12H7ClN4OS

Molecular Weight

290.73 g/mol

IUPAC Name

2-chloro-4-([1,2]thiazolo[3,4-b]pyridin-3-yldiazenyl)phenol

InChI

InChI=1S/C12H7ClN4OS/c13-9-6-7(3-4-10(9)18)15-16-12-8-2-1-5-14-11(8)17-19-12/h1-6,18H

InChI Key

TUNAJXXCCBEPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2N=C1)N=NC3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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